molecular formula C19H25N7O3 B10943277 N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10943277
M. Wt: 399.4 g/mol
InChI Key: KGGXZRRIHHVESW-UHFFFAOYSA-N
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Description

N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that features a benzimidazole core linked to a pyrazole moiety through a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the benzimidazole core with 2-chloro-N,N-diethylethylamine in the presence of a base such as potassium carbonate.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under reflux conditions.

    Coupling of Benzimidazole and Pyrazole Units: The final step involves the coupling of the benzimidazole and pyrazole units through a propanamide linker, which can be achieved using standard peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The diethylamino group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, aryl halides, nucleophiles

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction of Nitro Group: Corresponding amino derivative

    Substitution of Diethylamino Group: Various substituted derivatives

    Hydrolysis of Amide Bond: Corresponding carboxylic acid and amine

Scientific Research Applications

N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Materials Science: It can be used in the design of novel materials with specific electronic or optical properties.

    Biology: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
  • **N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-(4-AMINO-1H-PYRAZOL-1-YL)PROPANAMIDE
  • **N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-(4-NITRO-1H-IMIDAZOL-1-YL)PROPANAMIDE

Uniqueness

N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the specific combination of functional groups and the structural arrangement of the benzimidazole and pyrazole units. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C19H25N7O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-2-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C19H25N7O3/c1-4-23(5-2)10-11-24-17-9-7-6-8-16(17)21-19(24)22-18(27)14(3)25-13-15(12-20-25)26(28)29/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,21,22,27)

InChI Key

KGGXZRRIHHVESW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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